![molecular formula C17H16FNO4S B299795 N-(spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-yl)-4-fluorobenzenesulfonamide](/img/structure/B299795.png)
N-(spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-yl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a benzodioxole ring fused to a cyclopentane ring, with a fluorine atom and a benzenesulfonamide group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide typically involves a multi-step process. One common approach is the base-mediated (4 + 3) annulation of spiro-epoxyoxindoles and 2-(2-fluoroaryl)-1H-benzoimidazoles or 2-fluoro-N-arylbenzenesulfonamides . This reaction proceeds via an SN2-like intermolecular epoxide ring-opening, accompanied by a concomitant intramolecular SNAr reaction. The process is known for its full regioselectivity, operational simplicity, and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of readily available substrates and transition-metal-free conditions makes the process economically viable. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Used in drug design for its three-dimensional structure and ability to interact with proteins.
Uniqueness
4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide stands out due to its unique combination of a spirocyclic structure with a fluorine atom and a benzenesulfonamide group.
Propriétés
Formule moléculaire |
C17H16FNO4S |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
4-fluoro-N-spiro[1,3-benzodioxole-2,1//'-cyclopentane]-5-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16FNO4S/c18-12-3-6-14(7-4-12)24(20,21)19-13-5-8-15-16(11-13)23-17(22-15)9-1-2-10-17/h3-8,11,19H,1-2,9-10H2 |
Clé InChI |
QCPPLWYFAQPSNJ-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
SMILES canonique |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B299712.png)
![2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B299713.png)
![ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B299718.png)
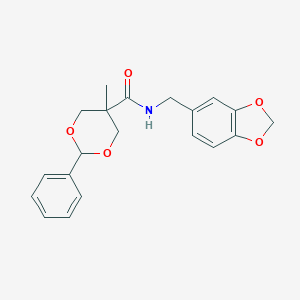
![N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B299723.png)
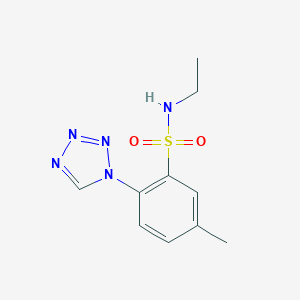
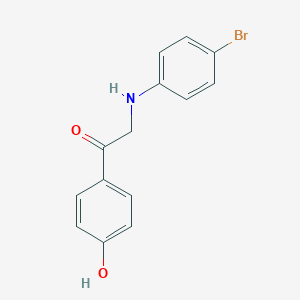
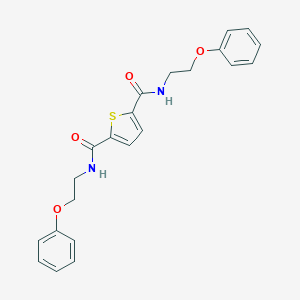
![5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B299728.png)
![2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B299729.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B299732.png)
![2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B299733.png)
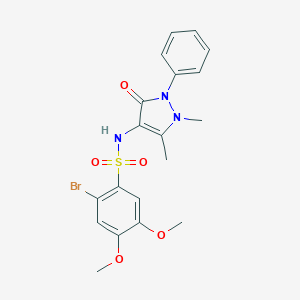
![2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299738.png)
